molecular formula C9H12N4O B13221214 N-(4-carbamimidamidophenyl)acetamide

N-(4-carbamimidamidophenyl)acetamide

Cat. No.: B13221214
M. Wt: 192.22 g/mol
InChI Key: DMGVDCFBSMNYKP-UHFFFAOYSA-N
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Description

N-(4-carbamimidamidophenyl)acetamide is a chemical compound with the molecular formula C9H12N4O. It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a carbamimidamido group attached to a phenyl ring, which is further connected to an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamimidamidophenyl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, solvent-free reactions and the use of catalysts can improve the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamimidamidophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-(4-carbamimidamidophenyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-carbamimidamidophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or other proteins involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-carbamimidamidophenyl)acetamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its carbamimidamido group provides unique opportunities for chemical modifications and applications in various fields.

Properties

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

N-[4-(diaminomethylideneamino)phenyl]acetamide

InChI

InChI=1S/C9H12N4O/c1-6(14)12-7-2-4-8(5-3-7)13-9(10)11/h2-5H,1H3,(H,12,14)(H4,10,11,13)

InChI Key

DMGVDCFBSMNYKP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=C(N)N

Origin of Product

United States

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